2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate
CAS No.: 1477569-89-3
Cat. No.: VC3400412
Molecular Formula: C9H11F3N2O2S
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1477569-89-3 |
|---|---|
| Molecular Formula | C9H11F3N2O2S |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4-propan-2-yl-1,3-thiazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H11F3N2O2S/c1-5(2)6-3-17-7(13-6)14-8(15)16-4-9(10,11)12/h3,5H,4H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | HGDFJMMBXYEZMO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F |
| Canonical SMILES | CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F |
Introduction
2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. It is characterized by its molecular structure, which includes a trifluoroethyl group attached to a carbamate moiety linked to a thiazole ring substituted with a propan-2-yl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential biological activities.
Synthesis and Preparation
The synthesis of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate typically involves several steps, starting from the preparation of the thiazole ring. This can be achieved through condensation reactions involving appropriate precursors such as 1-propan-2-ylthiourea and a suitable aldehyde or ketone. The resulting thiazole derivative is then converted into the carbamate form using trifluoroethyl chloroformate or a similar reagent.
Potential Applications
While specific applications of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate are not widely documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The trifluoroethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.
Comparison with Similar Compounds
| Compound | Molecular Weight | CAS Number | Properties/Uses |
|---|---|---|---|
| 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | 240.21 g/mol | 1334148-73-0 | Used in organic synthesis, potential biological activities |
| 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate | 268.26 g/mol | 1477569-89-3 | Potential applications in pharmaceuticals, materials science |
| 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate | 297.25 g/mol | 1087788-82-6 | Used in organic synthesis, potential applications in drug development |
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